(R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate

Gemcitabine synthesis diastereoselective Reformatsky reaction nucleoside analogue intermediate

(R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate (CAS 95058-92-7) is a chiral fluorinated ester building block belonging to the 2-deoxy-2,2-difluoro-4,5-O-isopropylidene-pentonic acid ethyl ester class. It is the D-erythro (3R) diastereomer, characterized by two defined stereocenters, a molecular formula of C₁₀H₁₆F₂O₅, and a molecular weight of 254.23 g/mol.

Molecular Formula C10H16F2O5
Molecular Weight 254.23 g/mol
Cat. No. B11862265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate
Molecular FormulaC10H16F2O5
Molecular Weight254.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C1COC(O1)(C)C)O)(F)F
InChIInChI=1S/C10H16F2O5/c1-4-15-8(14)10(11,12)7(13)6-5-16-9(2,3)17-6/h6-7,13H,4-5H2,1-3H3/t6-,7-/m1/s1
InChIKeyOUFRYOWGFSOSEY-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate (CAS 95058-92-7): Stereochemically Defined Gemcitabine Intermediate and Impurity Reference Standard for Regulated Pharmaceutical Procurement


(R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate (CAS 95058-92-7) is a chiral fluorinated ester building block belonging to the 2-deoxy-2,2-difluoro-4,5-O-isopropylidene-pentonic acid ethyl ester class . It is the D-erythro (3R) diastereomer, characterized by two defined stereocenters, a molecular formula of C₁₀H₁₆F₂O₅, and a molecular weight of 254.23 g/mol . The compound is a key late-stage intermediate in the commercial synthesis of the antineoplastic nucleoside analogue gemcitabine hydrochloride (Gemzar®) and is catalogued as Gemcitabine Impurity 15 for pharmaceutical analytical applications [1]. It is supplied with detailed characterization data including NMR (¹H, ¹³C, ¹⁹F), HPLC, GC, and mass spectrometry, and can be traced against USP or EP pharmacopeial standards upon request [2].

Why Generic Substitution Fails for (R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate: Stereochemical Identity Determines Downstream Synthetic Utility and Regulatory Compliance


In-class compounds within the 2-deoxy-2,2-difluoro-4,5-O-isopropylidene-pentonic acid ethyl ester family cannot be interchanged because the two stereocenters at C-3 (hydroxy-bearing carbon) and C-4' (dioxolane ring carbon) produce four distinct diastereomers, each with divergent downstream synthetic outcomes . The Reformatsky reaction between D-glyceraldehyde ketal and bromodifluoroacetic acid ethyl ester yields a mixture of 3-R (D-erythro) and 3-S (D-threo) isomers in an approximately 3:1 ratio; only the 3-R isomer possesses the stereochemistry required for cyclization to the ribo-lactone and subsequent conversion to gemcitabine's β-D-ribofuranosyl configuration [1]. The 3-S (D-threo) isomer (CAS 95058-93-8) instead produces the xylo-lactone, which is stereochemically incompatible with gemcitabine synthesis [1]. Furthermore, for ANDA regulatory submissions, impurity reference standards must be the exact stereoisomer specified—generic mixtures or incorrect diastereomers are not acceptable for method validation or quality control release testing [2]. The quantitative evidence below demonstrates exactly where this specific (R,R)-diastereomer differentiates from its closest analogs.

Product-Specific Quantitative Evidence Guide: (R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate vs. Diastereomeric and Functional Analogs


Diastereomeric Specificity: D-Erythro (3R) vs. D-Threo (3S) Isomer Ratio and Synthetic Compatibility with Gemcitabine's β-D-Ribofuranosyl Configuration

The Reformatsky condensation of D-glyceraldehyde ketal with ethyl bromodifluoroacetate produces ethyl 2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)-propionate as a mixture of 3-R (D-erythro) and 3-S (D-threo) isomers. The patent explicitly discloses that the 3-R to 3-S isomer ratio is about 3:1 (i.e., approximately 75% desired D-erythro and 25% undesired D-threo) [1]. The 3-R isomer (target compound, CAS 95058-92-7) possesses the stereochemistry required for producing the desired erythro (3-R) ribose structure upon cyclization, and can be separated from the 3-S isomer by chromatography [1]. The 3-S isomer (CAS 95058-93-8, D-threo) cyclizes to the xylo-lactone, which is structurally incompatible with gemcitabine's requisite β-D-ribofuranosyl configuration [1]. Substituting the 3-S (D-threo) diastereomer for the 3-R (D-erythro) diastereomer would divert the synthetic pathway exclusively toward the inactive xylo stereoisomer, resulting in zero yield of the target gemcitabine intermediate [2].

Gemcitabine synthesis diastereoselective Reformatsky reaction nucleoside analogue intermediate

Crystallization-Based Diastereomer Resolution: Achieving >99% D-Erythro Isomer Purity vs. Chromatographic Separation Limits

The patent discloses a novel selective crystallization process for isolating the D-erythro isomer of 3-(hydroxy)-2,2-difluoro-3-(2,2-dimethyldioxolan-4-yl)propionic acid salts from the crude diastereomeric mixture. The D-erythro isomer can be selectively precipitated in greater than 95% purity, preferably greater than 98.5% purity, and more preferably in a purity of greater than 99% [1]. Subsequently, the D-threo isomer can be isolated from the filtrate in more than 96.5% purity, preferably more than 99% purity, and more preferably ≥99.7% purity [1]. This crystallization-based method avoids the expensive, laborious column chromatography procedures required when the isomers are not separated at the salt stage, directly addressing the commercial-scale bottleneck of poor yields associated with isomer separation [2].

Diastereomer resolution crystallization purification industrial gemcitabine intermediate

Regulatory-Grade Characterization: Gemcitabine Impurity 15 Reference Standard with Pharmacopeial Traceability vs. Generic Research-Grade Material

This compound is formally designated as Gemcitabine Impurity 15 and is supplied as a fully characterized reference standard with detailed characterization data compliant with ICH and regional regulatory guidelines [1]. It is explicitly qualified for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial gemcitabine production [1]. Traceability against USP or EP pharmacopeial standards can be provided based on feasibility [1]. Standard commercial purity is 95% HPLC minimum, with vendors such as Bidepharm providing batch-specific certificates of analysis including NMR (¹H, ¹³C, ¹⁹F), HPLC, and GC data . Higher purity grades at 99% HPLC are also available from specialized suppliers . This contrasts with generic research-grade 2-deoxy-2,2-difluoro-pentonic acid esters that lack impurity designation, regulatory characterization packages, and pharmacopeial traceability documentation.

Pharmaceutical impurity reference standard ANDA method validation pharmacopeial traceability

Physical Property Differentiation: Density and Boiling Point Data Enable Diastereomer Identification and Quality Control

The target compound exhibits distinct physicochemical properties that facilitate its identification and differentiation from diastereomeric analogs. Reported computed/predicted properties include a density of approximately 1.232 g/cm³, a boiling point of 338.4±37.0 °C at 760 mmHg, and a flash point of 158.5±26.5 °C [1]. The monoisotopic mass is 254.096580 Da . While the D-threo diastereomer (CAS 95058-93-8) shares the same molecular formula and molecular weight (254.23 g/mol), its chromatographic retention behavior and NMR spectral signatures differ due to the inverted configuration at C-3, enabling unambiguous identity confirmation by HPLC and ¹⁹F NMR . These differences are critical for batch release testing where diastereomeric purity must be verified.

Physicochemical characterization diastereomer identification quality control analytics

Synthetic Pathway Integration: Direct Conversion to Ribo-Lactone vs. Xylo-Lactone Determines Gemcitabine Feasibility

The D-erythro isomer (target compound) is the direct precursor to 2-deoxy-2,2-difluoro-D-erythro-pentanoic acid γ-lactone (ribo-lactone, compound 4 in the patent scheme), which is the essential carbohydrate precursor for gemcitabine [1]. Hydrolysis of the D-erythro isomer's acid salt (formula 15A) using an acid hydrolytic reagent, followed by azeotropic water removal, yields the ribo-lactone in a high-yield process [1]. In contrast, the D-threo isomer (CAS 95058-93-8), when subjected to the same hydrolysis conditions, produces the xylo-lactone (compound 4B), which serves as an intermediate for 3,5-disubstituted-2-deoxy-2,2-difluoro-D-threo-pentofuranos-1-uloses—compounds not on the gemcitabine pathway [1]. A separate patent application confirms this erythro:threo (3:1) ratio explicitly in the context of converting 2,3-O-isopropylidene-D-glyceraldehyde to ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropionate, further validating the stereochemical requirement [2].

Ribo-lactone cyclization gemcitabine intermediate conversion stereospecific hydrolysis

Commercial Availability Spectrum: Multi-Vendor Supply with Differentiated Purity Grades for Research vs. GMP Applications

The target compound (CAS 95058-92-7) is commercially available from multiple established chemical suppliers across at least three tiers: (1) reference standard grade from Toronto Research Chemicals (Catalog D232831), qualified for analytical research and method development ; (2) high-purity intermediate grade from Bidepharm (95% standard purity, with HPLC, NMR, GC batch data) and BOC Sciences (95%) for synthetic applications ; (3) specialty impurity reference standard grade from CATO Research Chemicals and QCS (95% HPLC, ISO 17034 certified, with full COA, NMR, MS, HPLC) for regulated pharmaceutical analysis [1][2]. The D-threo diastereomer (CAS 95058-93-8) is available from fewer vendors (e.g., Toronto Research Chemicals D232830, Parchem) and is not designated as a primary gemcitabine intermediate but rather catalogued separately as Gemcitabine Impurity 17 or as a specialty threo-configuration building block . This supply landscape means that the D-erythro isomer is the commercially prioritized and more readily sourced stereoisomer for gemcitabine-related applications.

Supply chain robustness purity grade differentiation GMP intermediate procurement

Best Research and Industrial Application Scenarios for (R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate: From Late-Stage Gemcitabine Intermediate to Regulatory Impurity Reference Standard


Scenario 1: Industrial-Scale Gemcitabine Hydrochloride API Manufacturing — Late-Stage Intermediate Requiring Defined D-Erythro Stereochemistry

This compound serves as the critical late-stage intermediate (compound 3/3A in the gemcitabine patent scheme) that is hydrolyzed and cyclized to the ribo-lactone, which is subsequently elaborated to gemcitabine hydrochloride API [1]. In this application, the D-erythro (3R) stereochemistry at C-3 is an absolute requirement—the D-threo (3S) diastereomer (CAS 95058-93-8) cannot substitute because it cyclizes exclusively to the xylo-lactone, resulting in zero gemcitabine yield [1]. For industrial procurement, the crystallization-based diastereomer resolution process (achieving >99% D-erythro purity) is commercially validated, making this the preferred form for kilogram-scale supply [2]. The Reformatsky-derived crude mixture (erythro:threo ≈ 3:1) may be economically sourced if in-house chromatographic or crystallization separation capability exists, but ready-to-use isolated D-erythro isomer eliminates this purification burden and associated yield loss [1].

Scenario 2: Pharmaceutical ANDA Method Development and Validation — Gemcitabine Impurity 15 Reference Standard with Full Regulatory Traceability

For generic pharmaceutical companies filing ANDAs for gemcitabine hydrochloride, this compound is the designated Gemcitabine Impurity 15 reference standard [3]. It is supplied with detailed characterization data compliant with ICH guidelines and is qualified for analytical method development, method validation (AMV), and quality control (QC) release testing [3]. Traceability against USP or EP pharmacopeial standards can be provided [3]. Substituting a non-certified generic diastereomer or mixture for this specific impurity standard would compromise the regulatory acceptability of the ANDA submission, as impurity identification and quantification must be performed against the exact chemical entity specified in the regulatory filing [4]. Procurement should specify ISO 17034-certified reference standard grade material with full COA documentation.

Scenario 3: Nucleoside Analogue Medicinal Chemistry — Chiral Fluorinated Building Block for Novel 2',2'-Difluoronucleoside Lead Optimization

Beyond gemcitabine, the 2-deoxy-2,2-difluoro-4,5-O-isopropylidene-D-erythro-pentonic acid scaffold serves as a versatile chiral building block for synthesizing novel 2',2'-difluoronucleoside analogues with potential antiviral or anticancer activity [5]. The isopropylidene protecting group allows selective manipulation of the 4- and 5-hydroxyl groups after lactone reduction, while the ethyl ester enables further functionalization. The defined (R,R) stereochemistry at both chiral centers ensures that the resulting nucleoside analogues maintain the natural D-ribofuranosyl configuration required for biological activity (kinase phosphorylation, DNA/RNA incorporation). Research groups synthesizing gemcitabine analogues—such as those exploring modified nucleobases or prodrug strategies—require this specific stereoisomer to maintain stereochemical fidelity in their SAR studies [6].

Scenario 4: Analytical Quality Control in Commercial Gemcitabine Production — Batch Release and Stability Testing

In commercial gemcitabine hydrochloride manufacturing, this compound is used as a working reference standard for routine HPLC batch release testing to quantify Impurity 15 levels in API and finished drug product [3]. The impurity must be monitored and controlled within ICH Q3A thresholds (identification threshold 0.10%, qualification threshold 0.15% for a maximum daily dose ≤2 g/day). The availability of this compound at multiple purity grades (95% for routine use, 99% for primary reference standard qualification) provides QC laboratories with a cost-effective tiered procurement strategy . The compound's HPLC behavior (reverse-phase C18, UV detection at 210-254 nm) and GC-MS compatibility have been established, enabling direct integration into existing compendial or in-house analytical methods without additional method development .

Quote Request

Request a Quote for (R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.